molecular formula C17H21F3N2O B10779745 (S)-N-(cyclobutylmethyl)-N-(pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

(S)-N-(cyclobutylmethyl)-N-(pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

カタログ番号 B10779745
分子量: 326.36 g/mol
InChIキー: SWADTMSKMJUFBO-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of PF-3409409 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure. For example, the preparation of intermediates may involve reactions such as cyclization, reduction, and bromination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

PF-3409409 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学的研究の応用

PF-3409409 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the mechanisms of noradrenaline reuptake inhibition. In biology, it has been investigated for its effects on neurotransmitter systems and its potential therapeutic applications in neurological and psychiatric disorders. In medicine, PF-3409409 is being explored as a potential treatment for ADHD and other related conditions .

作用機序

The mechanism of action of PF-3409409 involves the selective inhibition of noradrenaline reuptake. This inhibition increases the levels of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission. The molecular targets of PF-3409409 include the noradrenaline transporter, which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting this transporter, PF-3409409 increases the availability of noradrenaline, leading to enhanced neurotransmission and potential therapeutic effects .

類似化合物との比較

PF-3409409 can be compared with other noradrenaline reuptake inhibitors, such as reboxetine and atomoxetine. These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, selectivity, and therapeutic applications. For example, reboxetine is an orally-active selective noradrenaline reuptake inhibitor used for the treatment of depression, while atomoxetine is used for the treatment of ADHD . PF-3409409’s uniqueness lies in its specific chemical structure and its potential for selective inhibition of noradrenaline reuptake, making it a promising candidate for further research and development.

特性

分子式

C17H21F3N2O

分子量

326.36 g/mol

IUPAC名

N-(cyclobutylmethyl)-N-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H21F3N2O/c18-17(19,20)15-7-2-1-6-14(15)16(23)22(11-12-4-3-5-12)13-8-9-21-10-13/h1-2,6-7,12-13,21H,3-5,8-11H2/t13-/m0/s1

InChIキー

SWADTMSKMJUFBO-ZDUSSCGKSA-N

異性体SMILES

C1CC(C1)CN([C@H]2CCNC2)C(=O)C3=CC=CC=C3C(F)(F)F

正規SMILES

C1CC(C1)CN(C2CCNC2)C(=O)C3=CC=CC=C3C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。